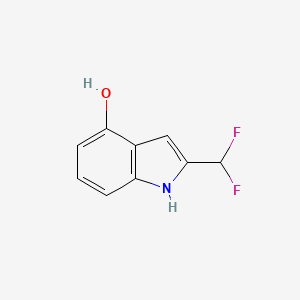
5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable naphthyridine derivative.
Chlorination: Introduction of the chlorine atom at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.
Fluorination: Introduction of the fluorine atom at the 6-position using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydroxylation: Introduction of the hydroxyl group at the 3-position using oxidation reactions with reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 3-Keto-5-chloro-6-fluoro-1,8-naphthyridin-2(1H)-one.
Reduction: 5-Chloro-6-fluoro-1,8-naphthyridin-2(1H)-one.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
5-Chloro-6-fluoro-1,8-naphthyridin-2(1H)-one: Lacks the hydroxyl group at the 3-position.
5-Chloro-3-hydroxy-1,8-naphthyridin-2(1H)-one: Lacks the fluorine atom at the 6-position.
6-Fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one: Lacks the chlorine atom at the 5-position.
Uniqueness
The presence of both chlorine and fluorine atoms, along with the hydroxyl group, makes 5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research.
属性
分子式 |
C8H4ClFN2O2 |
|---|---|
分子量 |
214.58 g/mol |
IUPAC 名称 |
5-chloro-6-fluoro-3-hydroxy-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H4ClFN2O2/c9-6-3-1-5(13)8(14)12-7(3)11-2-4(6)10/h1-2,13H,(H,11,12,14) |
InChI 键 |
BSGAHEAYDORVHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC2=NC=C(C(=C21)Cl)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


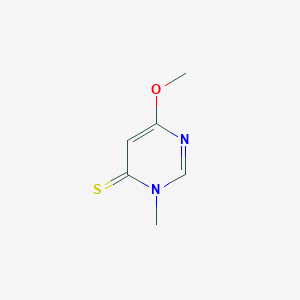
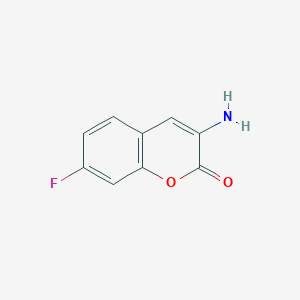
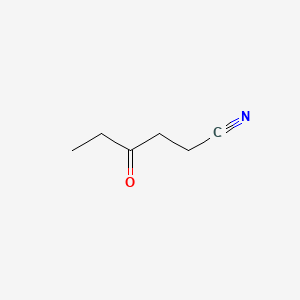
![5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13115413.png)

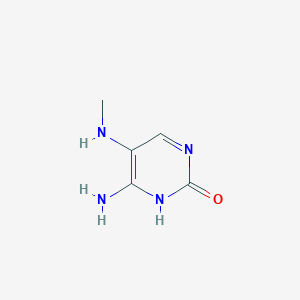
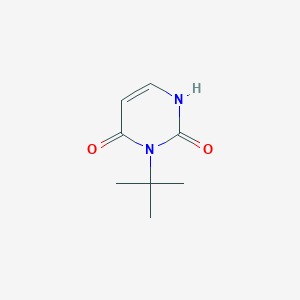
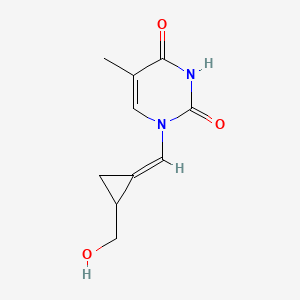
![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
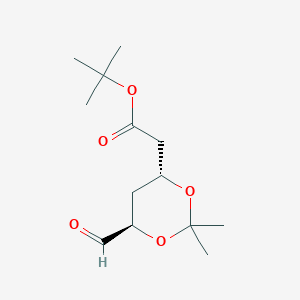
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13115435.png)

![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)
